molecular formula C10H13ClFN B1445690 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 1384429-27-9

6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No. B1445690
M. Wt: 201.67 g/mol
InChI Key: MCWIMLJKRNMZRG-UHFFFAOYSA-N
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Description

“6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride” is a chemical compound with the CAS Number: 1191908-44-7 . It has a molecular weight of 187.64 and its molecular formula is C9H11ClFN . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10FN.ClH/c10-7-3-1-6-2-4-9(11)8(6)5-7;/h1,3,5,9H,2,4,11H2;1H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Antibacterial Agents

  • Pyridonecarboxylic acids, including compounds related to 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, have shown promising antibacterial activity. Specifically, compounds with a cyclic amino group at C-7 exhibited more activity than enoxacin and were considered for further biological study (Egawa et al., 1984).

Synthesis of Pharmacological Compounds

  • A series of fluorinated heterocyclic compounds, including derivatives of 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, were synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These compounds showed moderate activity in these areas (Binoy et al., 2021).

Inhibitors of Protein Tyrosine Kinases

  • Certain 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones, structurally related to 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, were found to be potent inhibitors of protein tyrosine kinases, with selectivity for c-Src. This indicates their potential use in targeting specific enzymes in cancer treatment (Thompson et al., 2000).

Synthesis of Novel Derivatives

  • Novel syntheses have been developed for derivatives of 1-aminoadamantane, including 3-fluoro-1-aminoadamantane hydrochloride. These syntheses are convenient and rapid, offering potential for the development of new compounds with pharmacological interest (Anderson et al., 1988).

Anti-Inflammatory Activity

  • Fluorine-substituted tetrahydrobenzo[h]quinazolin-2-amine derivatives, related to 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, showed potential anti-inflammatory activity. This suggests their use in the development of new anti-inflammatory drugs (Sun et al., 2019).

Dopamine Receptor Agonists

  • Certain trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes, structurally similar to the subject compound, were synthesized and evaluated as D2-like dopamine receptor agonists. This highlights their potential use in neurological disorders (Di Stefano et al., 2005).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c1-6-4-7-2-3-8(11)5-9(7)10(6)12;/h2-3,5-6,10H,4,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWIMLJKRNMZRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C1N)C=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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